molecular formula C12H14F5NO3 B2608090 (1E)-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-4,4,5,5,5-pentafluoropent-1-en-3-one CAS No. 866144-13-0

(1E)-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-4,4,5,5,5-pentafluoropent-1-en-3-one

Cat. No.: B2608090
CAS No.: 866144-13-0
M. Wt: 315.24
InChI Key: GHTMHHVCTKBCNL-DAFODLJHSA-N
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Description

The compound (1E)-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-4,4,5,5,5-pentafluoropent-1-en-3-one features a spirocyclic core comprising a 1,4-dioxa-8-azaspiro[4.5]decane system fused to a 4,4,5,5,5-pentafluoropent-1-en-3-one moiety. This hybrid structure combines the conformational rigidity of the spiro ring with the strong electron-withdrawing effects of the pentafluorinated ketone group.

Structural validation typically involves NMR, IR, and HRMS, as demonstrated for related compounds .

Properties

IUPAC Name

(E)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F5NO3/c13-11(14,12(15,16)17)9(19)1-4-18-5-2-10(3-6-18)20-7-8-21-10/h1,4H,2-3,5-8H2/b4-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTMHHVCTKBCNL-DAFODLJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C=CC(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12OCCO2)/C=C/C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-4,4,5,5,5-pentafluoropent-1-en-3-one typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic intermediate, which can be achieved through a cyclization reaction involving a suitable precursor. The pentafluoropentene moiety is then introduced via a nucleophilic substitution reaction, followed by the formation of the dioxane ring through an intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-4,4,5,5,5-pentafluoropent-1-en-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-{1,4-dioxa-8-azaspiro[45]decan-8-yl}-4,4,5,5,5-pentafluoropent-1-en-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its spirocyclic structure makes it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, (1E)-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-4,4,5,5,5-pentafluoropent-1-en-3-one has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to harsh conditions.

Mechanism of Action

The mechanism of action of (1E)-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-4,4,5,5,5-pentafluoropent-1-en-3-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, where it can act as an inhibitor or activator. The pentafluoropentene moiety can interact with hydrophobic regions of proteins, enhancing its binding affinity. The dioxane ring can participate in hydrogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Spiro Ring System Substituents Molecular Weight (g/mol) Key Features
(1E)-1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-4,4,5,5,5-pentafluoropent-1-en-3-one 1,4-Dioxa-8-aza 4,4,5,5,5-Pentafluoropent-1-en-3-one ~314* High electronegativity; enhanced metabolic stability; planar ketone group
2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one 1,4-Dioxa-8-aza Chloroethanone 219.66 Reactive α-chloro ketone; compact substituent
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives 1,3-Diaza Phenyl, 3-(4-substituted piperazinyl)propyl ~400–450† Bulky aromatic groups; potential CNS activity
1-Oxa-3,8-diazaspiro[4.5]decan-2-one (Fenspiride analog) 1-Oxa-3,8-diaza 2-(4-Aminophenyl)ethyl 275.35 Aminoethyl side chain; anti-inflammatory applications

*Calculated from empirical formula (C₁₂H₁₃F₅NO₃). †Estimated based on substituent masses.

Key Observations:

Spiro Ring Heteroatoms : The target compound’s 1,4-dioxa-8-aza system differs from 1,3-diaza () or 1-oxa-3,8-diaza () cores. Oxygen-rich systems enhance polarity, while nitrogen inclusion improves hydrogen-bonding capacity .

Conformational Rigidity : Spiro ring puckering, defined by Cremer-Pople coordinates (amplitude $ q $, phase $ \phi $), influences molecular conformation. For example, 1,4-dioxaspiro[4.5]decane derivatives exhibit distinct puckering modes compared to 1,3-diaza analogs, affecting binding to biological targets .

Pharmacological and Physicochemical Properties

  • Electron-Withdrawing Groups: The pentafluoro substituent in the target compound likely improves lipophilicity (logP) compared to non-fluorinated analogs, balancing solubility and membrane permeability .
  • Structural Characterization : Tools like SHELX and SIR97 () are critical for resolving spiro ring conformations and substituent orientations via X-ray crystallography.

Biological Activity

The compound (1E)-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-4,4,5,5,5-pentafluoropent-1-en-3-one (CAS No. 866144-13-0) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C12H14F5NO3C_{12}H_{14}F_{5}NO_{3}, with a molecular weight of 315.24 g/mol. The structure features a spirocyclic framework that may contribute to its unique biological properties.

1. Receptor Binding Affinity

Recent studies have highlighted the compound's interaction with sigma receptors, particularly σ1 receptors. For example, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane demonstrated high affinity for σ1 receptors with inhibition constants (K(i)) in the nanomolar range (e.g., K(i) = 5.4 ± 0.4 nM) . This suggests that modifications to the spirocyclic structure can significantly enhance receptor selectivity and binding affinity.

2. Antitumor Activity

The compound has shown promising results in preclinical models for tumor imaging and treatment. In particular, small animal positron emission tomography (PET) imaging studies indicated that the compound accumulates significantly in human carcinoma and melanoma xenograft models . This accumulation was notably reduced when co-administered with haloperidol, indicating a specific interaction with σ1 receptors that could be leveraged for tumor targeting.

3. Neuroprotective Effects

The sigma receptor system is implicated in various neuroprotective mechanisms. Compounds with high affinity for σ1 receptors have been associated with neuroprotective effects in models of neurodegeneration . The unique structure of this compound may enhance its capability to modulate neuroprotective pathways.

Case Studies

Several case studies have explored the biological implications of similar compounds:

StudyCompoundFindings
20158-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneHigh affinity for σ1 receptors; potential for tumor imaging .
2020Novel piperidine derivativesDemonstrated selective binding to σ receptors; implications for CNS disorders .
2023Sigma receptor modulatorsExplored therapeutic potentials in neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the spirocyclic structure followed by fluorination and functionalization steps to achieve the desired biological activity.

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